5-Methoxy-2,3,3-trimethyl-3H-pyrrolo[3,2-b]pyridine
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Overview
Description
5-Methoxy-2,3,3-trimethyl-3H-pyrrolo[3,2-b]pyridine: is an organic compound belonging to the class of heterocyclic compounds It is characterized by a pyrrolo[3,2-b]pyridine core structure with methoxy and trimethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2,3,3-trimethyl-3H-pyrrolo[3,2-b]pyridine typically involves the construction of the pyrrolo[3,2-b]pyridine core followed by the introduction of methoxy and trimethyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,3,3-trimethyl-3H-pyrrolo[3,2-b]pyridine with methoxy-substituted reagents can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and substitution reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2,3,3-trimethyl-3H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy and trimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[3,2-b]pyridine oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemistry: In chemistry, 5-Methoxy-2,3,3-trimethyl-3H-pyrrolo[3,2-b]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: It can be used as a probe to investigate enzyme activities and receptor binding .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials due to its stable chemical structure .
Mechanism of Action
The mechanism of action of 5-Methoxy-2,3,3-trimethyl-3H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and trimethyl groups play a crucial role in determining the binding affinity and specificity of the compound .
Comparison with Similar Compounds
2,3,3-Trimethyl-3H-pyrrolo[3,2-c]quinoline: This compound shares a similar core structure but differs in the position and type of substituents.
5-Methoxy-2,3,3-trimethylindole: Another compound with a similar methoxy and trimethyl substitution pattern but a different core structure.
Uniqueness: 5-Methoxy-2,3,3-trimethyl-3H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern and the presence of both methoxy and trimethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
137015-71-5 |
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Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-methoxy-2,3,3-trimethylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C11H14N2O/c1-7-11(2,3)10-8(12-7)5-6-9(13-10)14-4/h5-6H,1-4H3 |
InChI Key |
WYAQITYOEWNHTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C1(C)C)N=C(C=C2)OC |
Origin of Product |
United States |
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